molecular formula C16H16FN3O2 B2642841 N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-fluoro-4-methoxybenzamide CAS No. 2176069-47-7

N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-fluoro-4-methoxybenzamide

Cat. No. B2642841
CAS RN: 2176069-47-7
M. Wt: 301.321
InChI Key: UAHHQCSUHYVDRM-UHFFFAOYSA-N
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Description

N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-fluoro-4-methoxybenzamide, commonly known as CPI-444, is a small molecule inhibitor that targets the adenosine 2A receptor (A2AR). CPI-444 is currently being investigated as a potential treatment for various types of cancer, including non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC).

Scientific Research Applications

Anticancer Activity

One significant application of related compounds involves the development of potent c-MET inhibitors, which are crucial for cancer therapy. Cellular mesenchymal-epithelial transition factor (c-MET) is closely associated with human malignancies. A study designed and synthesized a series of derivatives, identifying compounds that exhibited potent inhibitory activities against c-MET and high anticancer activity against various cancer cell lines in vitro. These findings suggest the compound's scaffold could be explored further for its potential in cancer therapy (Jiang et al., 2016).

Molecular Structure Insights

Another research application involves structural studies to understand the compound's properties better. For example, a side product of the synthesis process of an antitubercular agent, closely related to the compound , was analyzed to provide insights into its crystal and molecular structures. Such studies are fundamental in drug development, offering a basis for modifying chemical structures to enhance therapeutic efficacy (Richter et al., 2023).

Pharmacological Potential

Related chemical entities have been investigated for their anti-arrhythmic activity, starting from similar compounds. These studies demonstrate the compound's framework can be modified to yield derivatives with significant pharmacological effects. This indicates the potential utility of N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-fluoro-4-methoxybenzamide in developing new therapeutic agents with anti-arrhythmic properties or other pharmacological actions (Shalaby et al., 2007).

properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-fluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c1-22-15-5-4-11(6-13(15)17)16(21)18-8-12-7-14(10-2-3-10)20-9-19-12/h4-7,9-10H,2-3,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHHQCSUHYVDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC(=NC=N2)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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